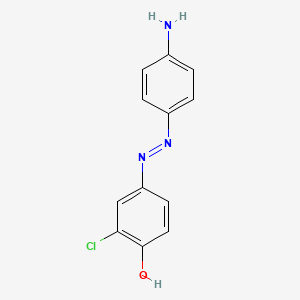
N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a propenyl group, a methylsulfinyl group, and a phenylethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2 typically involves multiple steps, each requiring specific reagents and conditions:
Starting Materials: The synthesis begins with commercially available amino acids and other organic compounds.
Peptide Bond Formation: The amino acids are coupled using peptide synthesis techniques, often employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Functional Group Modifications: Specific functional groups, such as the propenyl and methylsulfinyl groups, are introduced through targeted reactions. For example, the propenyl group can be added via an alkylation reaction, while the methylsulfinyl group can be introduced through oxidation of a thioether precursor.
Purification: The final product is purified using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. Automation and continuous flow synthesis could be employed to enhance production efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2 can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at specific sites, such as the propenyl group, using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction of the propenyl group can produce a saturated alkyl chain.
Applications De Recherche Scientifique
N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2 has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Propenyl)-L-Tyr-4-(methylthio)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2: Similar structure but with a methylthio group instead of a methylsulfinyl group.
N-(2-Propenyl)-L-Tyr-4-(methylsulfonyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2: Contains a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
N-(2-Propenyl)-L-Tyr-4-(methylsulfinyl)-L-Abu-Gly-N-(2-phenylethyl)-N-methyl-NH2 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C28H38N4O5S |
|---|---|
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
2-[[3-(4-hydroxyphenyl)-2-(prop-2-enylamino)propanoyl]amino]-N-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide |
InChI |
InChI=1S/C28H38N4O5S/c1-4-16-29-25(19-22-10-12-23(33)13-11-22)28(36)31-24(15-18-38(3)37)27(35)30-20-26(34)32(2)17-14-21-8-6-5-7-9-21/h4-13,24-25,29,33H,1,14-20H2,2-3H3,(H,30,35)(H,31,36) |
Clé InChI |
NAZJDPIVWMAQRY-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=CC=C1)C(=O)CNC(=O)C(CCS(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)

![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)

![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)





![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)

